2-(3,4-dimethoxyphenyl)-4-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a bicyclic core structure fused with a thiadiazine ring. The molecule features a 3,4-dimethoxyphenyl group at position 2 and a prenyl (3-methylbut-2-en-1-yl) substituent at position 3.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(3-methylbut-2-enyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(2)11-12-21-16-7-5-6-8-19(16)28(24,25)22(20(21)23)15-9-10-17(26-3)18(13-15)27-4/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCQRNZAVPFYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a benzothiadiazine core and various substituents that may influence its biological properties. The structure can be represented as follows:
Antioxidant Activity
Research indicates that benzothiadiazine derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, contributing to its antioxidant capacity. In vitro studies have demonstrated that such compounds can scavenge free radicals effectively, which may have implications for preventing oxidative stress-related diseases.
Antimicrobial Properties
Several studies have reported antimicrobial activity associated with benzothiadiazine derivatives. The compound has shown potential against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These results suggest that the compound could be further explored for its use in antimicrobial formulations.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. Studies utilizing lipopolysaccharide (LPS) induced inflammation in cell lines showed that treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study on Antioxidant and Anti-inflammatory Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiadiazine and evaluated their biological activities. The compound exhibited both antioxidant and anti-inflammatory activities in cellular models, demonstrating a dose-dependent effect.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothesized Bioactivity Based on Substituents
Research Findings and Mechanistic Insights
- Electron-Donating vs. Compound A’s fluorine atom may stabilize charge interactions in hydrophobic environments.
Lipophilicity and Bioavailability :
Steric Effects :
- Compound B’s benzyl group may reduce binding affinity to compact active sites compared to the target compound’s prenyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
